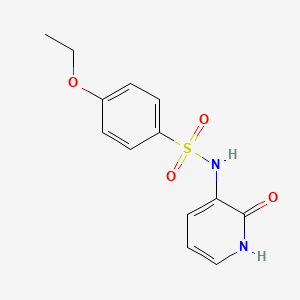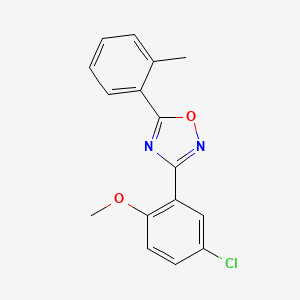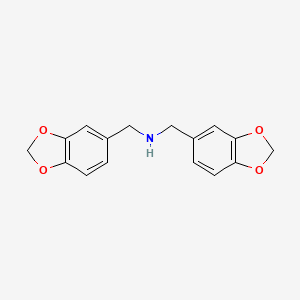![molecular formula C24H19BrO4 B5377277 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5377277.png)
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate, also known as MBMB, is a synthetic compound that has been widely used in scientific research. The compound is a member of the benzoate ester family and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. The compound has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, suggesting a potential role in cancer treatment.
Biochemical and Physiological Effects:
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate has been shown to have various biochemical and physiological effects, including the inhibition of nitric oxide production, the reduction of oxidative stress, and the modulation of immune responses. The compound has also been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate is its potency and specificity, which allows for the precise modulation of biological pathways. However, the compound can be difficult to synthesize and purify, and its use in animal studies may be limited by its toxicity and bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate, including the development of new drug candidates based on its structure and the investigation of its potential as a photosensitizer in photodynamic therapy. Further studies are also needed to fully elucidate the compound's mechanism of action and its potential for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate involves the reaction between 2-bromobenzoic acid and 2-methoxyphenylacetic acid, followed by esterification with 4-methylphenol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and under reflux conditions. The resulting compound is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate has been used extensively in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs. 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate has also been studied for its potential as a photosensitizer in photodynamic therapy, as well as its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
[2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrO4/c1-16-11-14-23(29-24(27)18-8-4-5-9-20(18)25)19(15-16)21(26)13-12-17-7-3-6-10-22(17)28-2/h3-15H,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCOGXHASNLBCL-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Br)C(=O)C=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Br)C(=O)/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5377196.png)
![4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5377197.png)
![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5377199.png)
![N,N,2-trimethyl-7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5377207.png)

![1-(3-fluorobenzyl)-4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5377231.png)



![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377271.png)
